Hydroxynefazodone, (R)-

Description

BenchChem offers high-quality Hydroxynefazodone, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxynefazodone, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

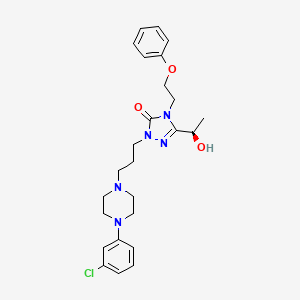

Structure

3D Structure

Properties

CAS No. |

301530-51-8 |

|---|---|

Molecular Formula |

C25H32ClN5O3 |

Molecular Weight |

486.0 g/mol |

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1R)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m1/s1 |

InChI Key |

VKGQYGXMUUBRBD-HXUWFJFHSA-N |

Isomeric SMILES |

C[C@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |

Canonical SMILES |

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |

Origin of Product |

United States |

Contextualizing Nefazodone Metabolism and Active Metabolite Formation

The primary metabolic pathways include N-dealkylation and both aliphatic and aromatic hydroxylation. google.com These processes result in the formation of at least four key active metabolites: hydroxynefazodone (B1247664), para-hydroxynefazodone, triazoledione (B1667160), and meta-chlorophenylpiperazine (mCPP). wikipedia.orgnih.gov

Hydroxynefazodone is considered a major active metabolite, possessing a pharmacological profile that is qualitatively and quantitatively similar to the parent compound, nefazodone (B1678010). fda.govfda.gov Its plasma concentrations at steady state are approximately 40% of those of nefazodone, and it has a comparable elimination half-life of 1.5 to 4 hours. wikipedia.orgwikipedia.org In contrast, the triazoledione metabolite is the most abundant in circulation, with plasma levels reaching 4 to 10 times higher than nefazodone and a much longer half-life of about 18 hours. wikipedia.org The other significant metabolite, mCPP, is present at much lower levels (about 7% of nefazodone) and is believed to be formed primarily by a different enzyme, CYP2D6. wikipedia.orgupol.cz

The metabolism of nefazodone and the subsequent activity of its metabolites are critical for its therapeutic action. Both nefazodone and hydroxynefazodone are noted to be equipotent inhibitors of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) reuptake. researchgate.net

Interactive Table: Major Active Metabolites of Nefazodone

| Metabolite | Relative Plasma AUC (vs. Nefazodone) | Elimination Half-life (hours) | Primary Forming Enzyme | Key Pharmacological Note |

| Hydroxynefazodone | ~0.4x fda.gov | 1.5 - 4 wikipedia.org | CYP3A4 nih.gov | Profile similar to nefazodone. fda.gov |

| Triazoledione | ~4.0 - 10.0x wikipedia.org | ~18 wikipedia.org | CYP3A4 upol.cz | Most predominant metabolite in circulation. wikipedia.org |

| m-CPP | ~0.07x fda.gov | 4 - 8 wikipedia.org | CYP2D6 wikipedia.org | Agonist activity at some serotonin receptors. fda.gov |

| para-Hydroxynefazodone | Data not specified | Data not specified | CYP3A4 researchgate.net | Can be oxidized to a reactive quinone-imine. researchgate.net |

AUC (Area Under the Curve) represents the total drug exposure over time.

The Significance of Stereochemistry in Drug Metabolism and Action: Focusing on the R Enantiomer

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology. oup.com While nefazodone (B1678010) itself is an achiral molecule, its metabolism introduces a chiral center. The hydroxylation of the ethyl side chain of the triazolone core creates hydroxynefazodone (B1247664), which can exist as two distinct enantiomers: (R)-hydroxynefazodone and (S)-hydroxynefazodone. longdom.org

Enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, selectivity for receptors, and toxicity). nih.gov The biological systems with which drugs interact—such as enzymes and receptors—are themselves chiral, meaning they can interact differently with each enantiomer of a chiral drug.

The investigation into the specific properties of the (R)-enantiomer of hydroxynefazodone underscores the importance of this chemical distinction. While much of the literature discusses hydroxynefazodone as a single entity, the existence of a patent specifically for (R)-hydroxynefazodone highlights its potential as a distinct therapeutic compound. google.com The patent literature suggests that the R-isomer is an effective agent for treating depression, indicating that its pharmacological activity is of significant interest. google.com This focus on a single enantiomer suggests a potential for a more refined pharmacological profile compared to a racemic mixture (a 50/50 mix of both R- and S-enantiomers). However, detailed, publicly available research data directly comparing the pharmacological activities of (R)- and (S)-hydroxynefazodone is limited.

Scope and Research Objectives for R Hydroxynefazodone Investigations

Enantioselective Formation of (R)-Hydroxynefazodone from Nefazodone

The initial and primary step in the metabolism of nefazodone is its hydroxylation to form hydroxynefazodone. This process is stereoselective, resulting in the formation of two distinct enantiomers, (R)- and (S)-hydroxynefazodone.

The biotransformation of nefazodone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. uspharmacist.comresearchgate.net Research has consistently identified the CYP3A4 isoform as the principal enzyme responsible for catalyzing the aromatic hydroxylation of nefazodone to its major circulating metabolite, hydroxynefazodone (OH-NEF). uspharmacist.comresearchgate.netnih.gov This metabolic conversion occurs via an aromatic hydroxylation that takes place on the 3-chlorophenylpiperazine ring of the nefazodone molecule. nih.gov

Studies using human liver microsomes and heterologously expressed human CYP enzymes have confirmed that the metabolism of nefazodone to hydroxynefazodone is mainly catalyzed by CYP3A4. nih.gov The significant role of this enzyme is further underscored by observed drug-drug interactions between nefazodone and known inhibitors or substrates of CYP3A4. nih.govepo.org While the involvement of CYP3A4 is well-established, the specific literature reviewed does not provide quantitative data on the stereoselectivity of this hydroxylation, meaning the precise ratio of (R)- to (S)-hydroxynefazodone formation mediated by CYP3A4 is not detailed. However, the existence of patents for the (R)-hydroxynefazodone enantiomer suggests its significant formation and potential pharmacological relevance. epo.org

The generation of the (R)-hydroxynefazodone enantiomer is a direct result of the specific spatial orientation of the nefazodone molecule within the active site of the CYP3A4 enzyme. Cytochrome P450 enzymes, including CYP3A4, possess complex, three-dimensional active sites that can preferentially bind substrates in a particular orientation, leading to enantioselective reactions. researchgate.net

The mechanism involves the enzyme binding nefazodone in a conformation that exposes one side of the 3-chlorophenyl ring to the enzyme's catalytic heme center, leading to the preferential formation of one enantiomer over the other. The precise molecular interactions, such as hydrogen bonding and hydrophobic interactions between the substrate and the amino acid residues of the enzyme's active site, dictate this stereochemical outcome. However, specific mechanistic studies detailing the exact binding orientation of nefazodone within the CYP3A4 active site that leads to the generation of the (R)-enantiomer are not extensively documented in the available literature.

Subsequent Metabolism of (R)-Hydroxynefazodone

Following its formation, (R)-hydroxynefazodone is not an end-product but serves as a substrate for further metabolic transformations, including oxidation and conjugation reactions. The metabolism of hydroxynefazodone is also primarily catalyzed by CYP3A4. nih.gov

(R)-hydroxynefazodone, also referred to as para-hydroxynefazodone, contains a para-hydroxyaniline structure, which is recognized as a toxicophore. researchgate.net This metabolite undergoes further oxidation, a process also mediated by CYP enzymes, likely CYP3A4. nih.govnih.gov This two-electron oxidation bioactivates the molecule, converting it into a highly reactive quinone-imine intermediate. researchgate.netnih.gov

The formation of this electrophilic quinone-imine species has been demonstrated in incubations of nefazodone with human liver microsomes and recombinant P450 3A4. nih.gov This reactive intermediate is unstable and can covalently bind to cellular macromolecules. In addition to the quinone-imine, the formation of 2-chloro-1,4-benzoquinone (B1222853) as a by-product of N-dearylation has also been identified. nih.gov

Table 1: Key Oxidative Metabolites of Hydroxynefazodone

| Precursor | Enzyme | Key Downstream Metabolite(s) | Implication |

|---|---|---|---|

| (R)-Hydroxynefazodone | CYP3A4 | Quinone-imine intermediate | Reactive electrophile |

To detoxify the parent compound and its metabolites, the body employs Phase II conjugation reactions. For (R)-hydroxynefazodone and its reactive intermediates, several conjugation pathways have been identified.

Glutathione (B108866) Conjugation: The reactive quinone-imine intermediate formed from the oxidation of hydroxynefazodone can be detoxified by conjugation with the endogenous antioxidant glutathione (GSH). researchgate.net This reaction involves the Michael addition of GSH to the electrophilic quinone-imine, forming a stable glutathione adduct (GS-adduct). researchgate.netwashington.edu This pathway has been confirmed through the detection of GSH conjugates in incubations with human liver microsomes. researchgate.netnih.gov

Sulfate (B86663) and Glucuronide Conjugation: Direct conjugation of the hydroxyl group on the hydroxynefazodone molecule is another significant metabolic route. Studies using human hepatocytes have identified both sulfate and glucuronide conjugates of mono-hydroxylated nefazodone. oup.com Analysis of culture media from these experiments confirmed that nefazodone undergoes oxidative metabolism followed by conjugation, with these conjugates also being identified in human plasma. oup.comnih.gov The saturation of these conjugation pathways at higher concentrations suggests they are a critical detoxification route. oup.com

Enzyme Kinetics and Metabolic Flux Analysis for (R)-Hydroxynefazodone

The study of enzyme kinetics provides quantitative insight into the efficiency of metabolic pathways. For nefazodone and its metabolite hydroxynefazodone, the pharmacokinetic profile is known to be nonlinear. epo.orgresearchgate.net This means that increases in dose lead to a more than proportional increase in the area under the curve (AUC) and maximum plasma concentration (Cmax), suggesting the saturation of metabolic enzymes like CYP3A4 at therapeutic doses. epo.org

Despite the established importance of kinetics in understanding drug metabolism, specific Michaelis-Menten constants (Kₘ and Vₘₐₓ) and turnover numbers (k_cat) for the stereoselective formation of (R)-hydroxynefazodone from nefazodone, or for the subsequent metabolism of (R)-hydroxynefazodone, are not available in the reviewed scientific literature. researchgate.netijoir.gov.iq Such data would be crucial for precisely quantifying the rate of formation and elimination of this specific enantiomer.

Similarly, a detailed metabolic flux analysis, which would map the flow of metabolites through the various interconnected pathways and quantify the contribution of each branch, has not been reported for nefazodone or its metabolites. koreascience.kr This type of analysis would provide a comprehensive understanding of the dynamic metabolic system but requires extensive experimental data that is not currently available. Therefore, it is not possible to present data tables for these specific parameters.

Substrate Affinity and Reaction Rates with Relevant Metabolic Enzymes

The interaction between a substrate and an enzyme is defined by key kinetic parameters: the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, serving as an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity. Vₘₐₓ denotes the maximum rate at which the enzyme can catalyze the reaction. The ratio of these two parameters, Vₘₐₓ/Kₘ, represents the catalytic efficiency or intrinsic clearance of the enzyme for the substrate. nih.gov

(R)-Hydroxynefazodone, as a metabolite of nefazodone, serves as a substrate for further metabolism, primarily mediated by CYP3A4. nih.gov This subsequent metabolic step involves the oxidation of hydroxynefazodone to other metabolites, including the triazoledione (B1667160) metabolite. nih.gov While studies confirm that CYP3A4 is the main enzyme responsible for metabolizing hydroxynefazodone, specific enantiomer-differentiated kinetic data for (R)-hydroxynefazodone, such as precise Kₘ and Vₘₐₓ values, are not extensively detailed in publicly available scientific literature. However, the general principles of enzyme kinetics for CYP3A4 substrates provide a framework for understanding this interaction. nih.gov

Table 1: Conceptual Enzyme Kinetic Parameters for (R)-Hydroxynefazodone Metabolism

| Parameter | Description | Relevance to (R)-Hydroxynefazodone | Specific Value |

| Metabolizing Enzyme | The primary enzyme responsible for biotransformation. | Cytochrome P450 3A4 (CYP3A4) is the main enzyme catalyzing the metabolism of hydroxynefazodone. nih.gov | Not Applicable |

| Kₘ (Michaelis-Menten Constant) | Substrate concentration at which the enzyme operates at half its maximum velocity. An indicator of enzyme-substrate affinity. | Represents the affinity of (R)-Hydroxynefazodone for the active site of CYP3A4. | Not documented in search results |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Represents the maximum rate of metabolism of (R)-Hydroxynefazodone by CYP3A4. | Not documented in search results |

| CLᵢₙₜ (Intrinsic Clearance) | Ratio of Vₘₐₓ to Kₘ. A measure of the enzyme's catalytic efficiency for a specific substrate. | Indicates how efficiently CYP3A4 metabolizes (R)-Hydroxynefazodone at low concentrations. | Not documented in search results |

Note: This table is based on established principles of enzyme kinetics. Specific quantitative values for (R)-hydroxynefazodone are not available in the cited literature.

Evaluation of Stereoselective Inhibition or Induction of Drug-Metabolizing Enzymes by (R)-Hydroxynefazodone

The interaction of (R)-hydroxynefazodone with drug-metabolizing enzymes extends beyond its role as a substrate; it is also a potent inhibitor of the very enzyme responsible for its metabolism, CYP3A4. researchgate.netfda.gov This inhibition can lead to significant drug-drug interactions. In contrast, there is no evidence in the scientific literature to suggest that (R)-hydroxynefazodone or its parent compound acts as an inducer of drug-metabolizing enzymes. mdpi.comtmc.edujournalibrr.com

Stereoselective Inhibition:

Research has demonstrated that hydroxynefazodone is a significant time-dependent inhibitor (TDI) of CYP3A4. researchgate.net Time-dependent inhibition is a mechanism where the inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor, often involving the formation of reactive metabolites that covalently bind to the enzyme and inactivate it. researchgate.net This mechanism is distinct from direct reversible inhibition. Studies show that the metabolism of hydroxynefazodone by CYP3A4 can lead to the formation of reactive intermediates that contribute to this inactivation. researchgate.net

Enzyme Induction:

Enzyme induction is the process by which a substance increases the amount and activity of a drug-metabolizing enzyme, typically through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) or the constitutive androstane (B1237026) receptor (CAR). journalibrr.comnih.gov This can accelerate the metabolism of other drugs, potentially reducing their efficacy. A thorough review of the literature, including searches for activation of PXR and CAR, reveals no evidence that nefazodone or its metabolite (R)-hydroxynefazodone induces CYP enzymes. mdpi.comtmc.edunih.gov The primary interaction of this compound with the CYP system appears to be as a substrate and an inhibitor, not an inducer. nih.govfda.gov

Table 2: Profile of (R)-Hydroxynefazodone Interaction with Drug-Metabolizing Enzymes

| Interaction Type | Target Enzyme | Effect | Mechanism | Evidence of Stereoselectivity |

| Inhibition | CYP3A4 | Potent Inhibition | Time-Dependent Inhibition (TDI) via reactive metabolite formation. researchgate.net | Not documented in search results |

| Induction | e.g., CYP1A2, CYP2B6, CYP3A4 | No evidence of induction | No known activation of nuclear receptors like PXR or CAR. mdpi.comnih.gov | Not Applicable |

In Vitro Receptor Binding and Functional Pharmacology

Stereoselective Interactions with Serotonergic Receptors (e.g., 5-HT2A, 5-HT2C)

(R)-hydroxynefazodone, a major metabolite of the antidepressant nefazodone, demonstrates significant interaction with serotonergic receptors, particularly the 5-HT2A receptor. Research indicates that hydroxynefazodone possesses an activity profile at the 5-HT2A receptor that is comparable to its parent compound, nefazodone. researchgate.net This suggests that the (R)-enantiomer of hydroxynefazodone is a potent antagonist at this receptor site. Both nefazodone and its metabolite, hydroxynefazodone, are recognized as 5-HT2 receptor antagonists. nih.govresearchgate.net

Interactive Table: Serotonergic Receptor Interaction of Nefazodone and Metabolites

| Compound | Receptor | Action | Potency/Affinity |

|---|---|---|---|

| Nefazodone | 5-HT2A | Antagonist | High |

| 5-HT2C | Antagonist | High | |

| (R)-Hydroxynefazodone | 5-HT2A | Antagonist | Equivalent to Nefazodone researchgate.net |

| Triazoledione Metabolite | 5-HT2A | Antagonist | ~7-fold lower than Nefazodone researchgate.net |

| m-chlorophenylpiperazine (mCPP) | 5-HT2A | - | Little affinity researchgate.net |

Assessment of Biogenic Amine Reuptake Inhibition Potency and Stereoselectivity (Serotonin, Norepinephrine)

(R)-hydroxynefazodone is an inhibitor of both serotonin (5-HT) and norepinephrine (NA) reuptake. Studies have shown that nefazodone and its metabolite, referred to as alpha-hydroxynefazodone, are equipotent in their ability to inhibit the reuptake of both these biogenic amines. nih.govresearchgate.net This suggests a lack of significant stereoselectivity in reuptake inhibition between the parent drug and this major metabolite.

Interactive Table: Biogenic Amine Reuptake Inhibition

| Compound | Transporter | Action | Potency |

|---|---|---|---|

| Nefazodone | Serotonin (5-HT) | Inhibitor | Potent |

| Norepinephrine (NA) | Inhibitor | Potent | |

| (R)-Hydroxynefazodone | Serotonin (5-HT) | Inhibitor | Equipotent to Nefazodone nih.govresearchgate.net |

| Norepinephrine (NA) | Inhibitor | Equipotent to Nefazodone nih.govresearchgate.net | |

| m-chlorophenylpiperazine (mCPP) | Serotonin (5-HT) | Inhibitor | Similar to Nefazodone researchgate.net |

Profiling Against Ancillary Neurotransmitter Receptors (e.g., alpha-adrenergic, cholinergic, dopaminergic)

In preclinical studies, nefazodone has demonstrated a low affinity for several ancillary neurotransmitter receptors, including muscarinic cholinergic, dopaminergic, and histaminergic receptors. researchgate.netnih.gov However, it does exhibit a notable affinity for alpha-1 adrenergic receptors, where it acts as an antagonist. wikipedia.orgfda.gov This action at alpha-1 adrenergic receptors may be associated with certain side effects. fda.gov

The metabolite (R)-hydroxynefazodone is understood to have a pharmacological profile that is broadly similar to nefazodone. wikipedia.orglongdom.org While specific binding data for (R)-hydroxynefazodone at the full panel of ancillary receptors is not extensively detailed, the parent compound, nefazodone, has been shown to have no significant affinity for alpha-2 and beta-adrenergic, 5-HT1A, cholinergic, dopaminergic, or benzodiazepine (B76468) receptors in in vitro binding studies. fda.gov The affinity for the alpha-2 adrenergic receptor is considered relatively low. wikipedia.org

Interactive Table: Ancillary Receptor Binding Profile of Nefazodone

| Receptor | Affinity |

|---|---|

| alpha-1 Adrenergic | High wikipedia.orgfda.gov |

| alpha-2 Adrenergic | Low wikipedia.org |

| Muscarinic Cholinergic | Low researchgate.net |

| Dopaminergic | Low researchgate.net |

| Histaminergic | Low researchgate.net |

Comparative Preclinical Pharmacological Activity

Relative Potency and Efficacy of (R)-Hydroxynefazodone versus Nefazodone and Other Metabolites in Preclinical Models

(R)-hydroxynefazodone, also referred to as hydroxynefazodone, is a primary and pharmacologically active metabolite of nefazodone. researchgate.netwikipedia.org Preclinical data consistently indicate that hydroxynefazodone exhibits a potency and efficacy profile that is remarkably similar to the parent compound, nefazodone, particularly at 5-HT2A receptors and serotonin reuptake sites. researchgate.net In fact, nefazodone and alpha-hydroxynefazodone are considered equipotent as inhibitors of both serotonin and norepinephrine reuptake. nih.govresearchgate.net

In contrast, other metabolites of nefazodone show different pharmacological profiles. For instance, a triazoledione metabolite has been found to have an approximately seven-fold lower affinity for 5-HT2A receptors compared to nefazodone. researchgate.net Another metabolite, m-chlorophenylpiperazine (mCPP), demonstrates activity at serotonin reuptake sites similar to nefazodone but has little affinity for 5-HT2A receptors. researchgate.net

Advanced Analytical Methodologies for R Hydroxynefazodone Quantification and Metabolite Identification

Development and Validation of Stereoselective Chromatographic-Mass Spectrometric Assays

The stereoisomers of a chiral drug can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is critical.

Chiral Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Chiral Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a powerful technique for the stereoselective analysis of drug enantiomers. While specific validated chiral LC-MS methods for (R)-hydroxynefazodone are not extensively detailed in the public literature, the principles of such assays are well-established for similar compounds. These methods typically involve the use of a chiral stationary phase (CSP) within the HPLC column that can differentially interact with the enantiomers of hydroxynefazodone (B1247664), leading to their separation.

The development of such an assay would involve:

Selection of a Chiral Stationary Phase: Various CSPs are commercially available, and the selection would be based on empirical testing to achieve the best separation for (R)- and (S)-hydroxynefazodone.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives, is fine-tuned to optimize the resolution and retention times of the enantiomers.

Mass Spectrometric Detection: A mass spectrometer is used as a highly selective and sensitive detector. It would be programmed to monitor specific mass-to-charge ratios (m/z) for hydroxynefazodone to ensure accurate quantification, even at low concentrations in complex biological samples like plasma. nih.gov

A sensitive, selective, and reproducible LC-MS assay was previously developed for the simultaneous determination of nefazodone (B1678010) and its achiral metabolites, including hydroxynefazodone (as a racemate), in human plasma. nih.gov This method utilized a C18 column and mass spectrometric detection, demonstrating the feasibility of applying LC-MS to this class of compounds. nih.gov Adapting such a method to a chiral column would be the logical next step for enantioselective quantification.

High-Resolution Mass Spectrometry for Isomeric Differentiation and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for distinguishing between isomers and elucidating the structures of metabolites. nih.govworldpharmatoday.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of a molecule, which is crucial for identifying unknown metabolites. acs.orgresearchgate.net

For (R)-hydroxynefazodone and its metabolites, HRMS can be employed to:

Differentiate Isomers: While HRMS alone cannot distinguish between enantiomers, it can differentiate structural isomers that have the same molecular weight but different atomic arrangements. When coupled with chromatographic separation, it provides confident identification. lcms.cz

Elucidate Metabolite Structures: By analyzing the accurate mass of the parent ion and its fragmentation patterns (MS/MS or MSn), the structure of metabolites can be pieced together. nih.govacs.org For instance, an improved mass defect filter (MDF) method using HRMS data has been successfully applied to detect and characterize 14 different nefazodone metabolites in human liver microsomes. researchgate.net This approach helps to filter out background noise and focus on drug-related compounds. researchgate.net Advanced data acquisition strategies, like data-dependent acquisition, further facilitate the collection of high-quality MS/MS spectra for low-abundant metabolites. thermofisher.com

The combination of HRMS with techniques like Ultraviolet Photodissociation (UVPD) and Collision-Induced Dissociation (CID) can provide even more detailed structural information to differentiate closely related isomers. lcms.cz

Stable Isotope Labeled Internal Standards for Precise Quantification

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving precise and accurate quantification in mass spectrometry-based bioanalysis. ethernet.edu.et A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For the quantification of (R)-hydroxynefazodone, a deuterated analog, such as Hydroxy Nefazodone-d6 Hydrochloride, would serve as an ideal internal standard. veeprho.com The benefits of using a SIL-IS include:

Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement effects in the mass spectrometer's ion source, allowing for accurate correction. ethernet.edu.et

Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, and reconstitution steps is mirrored by the SIL-IS, ensuring that the ratio of analyte to internal standard remains constant. ethernet.edu.et

Validated LC-MS/MS methods for nefazodone and its metabolites have successfully utilized deuterated internal standards, such as d7-nefazodone and d7-hydroxynefazodone, for robust and reliable quantification in human plasma. nih.govnih.govresearchgate.net

High-Throughput Analytical Platforms for Preclinical Sample Analysis

Preclinical drug development often involves the analysis of a large number of samples. wuxiapptec.com High-throughput analytical platforms are essential for handling this workload efficiently. wuxiapptec.com These platforms often feature:

Automated Sample Preparation: Robotic systems for liquid handling can automate steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction, reducing manual labor and improving reproducibility. wuxiapptec.com

Rapid Chromatographic Methods: Techniques like turbulent flow chromatography or the use of shorter analytical columns with higher flow rates can significantly reduce the run time per sample. nih.gov A high-throughput LC-MS/MS method for nefazodone and its metabolites achieved a run time of just 2 minutes per sample by using an on-line extraction column. nih.gov

Integrated Data Processing: Sophisticated software automates the processing of raw data, peak integration, and concentration calculations, further accelerating the workflow. worldpharmatoday.comaspect-analytics.com

High-throughput screening platforms are crucial in preclinical bioanalysis for developing and validating analytical methods, screening different conditions, and maintaining an uninterrupted workflow, which saves valuable time for researchers. wuxiapptec.com

Metabolite Profiling and Identification Strategies for (R)-Hydroxynefazodone in Biological Matrices

A comprehensive understanding of a drug's metabolic fate is crucial for evaluating its safety and efficacy. Metabolite profiling involves detecting and identifying all relevant metabolites in biological samples such as plasma, urine, and feces. nih.gov

The primary strategies for metabolite profiling of (R)-hydroxynefazodone include:

LC-HRMS-based Approaches: As discussed earlier, LC-HRMS is a cornerstone of modern metabolite identification. nih.govworldpharmatoday.com Data-mining techniques like mass defect filtering (MDF), product ion filtering (PIF), and neutral loss filtering (NLF) are applied to the HRMS data to systematically search for potential metabolites. nih.gov For nefazodone, an MDF approach facilitated the detection of all 14 of its metabolites in human liver microsomes. researchgate.net

In Vitro Incubation Systems: Incubating (R)-hydroxynefazodone with human liver microsomes, S9 fractions, or hepatocytes allows for the generation of metabolites in a controlled environment. thermofisher.comnih.govdls.com These in vitro systems are critical for identifying the enzymes responsible for metabolism (e.g., cytochrome P450 isoforms) and for generating sufficient quantities of metabolites for structural characterization. nih.govmdpi.com Nefazodone is known to be metabolized by CYP3A4 to form hydroxynefazodone. nih.govupol.cz

Chemical Trapping of Reactive Metabolites: Some drug metabolites can be chemically reactive and bind to cellular macromolecules, which is a potential mechanism of toxicity. jst.go.jp Chemical trapping assays, often using glutathione (B108866) (GSH), can be employed to capture and identify these reactive species. researchgate.net For example, a reactive quinone-imine metabolite of para-hydroxynefazodone has been identified through the formation of a GSH adduct. researchgate.net

The following table summarizes the key analytical techniques and their applications in the study of (R)-hydroxynefazodone.

| Analytical Technique | Application | Key Findings/Capabilities |

| Chiral LC-MS | Stereoselective quantification of (R)- and (S)-hydroxynefazodone. | Separation of enantiomers for individual pharmacokinetic analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Isomeric differentiation and structural elucidation of metabolites. | Provides accurate mass for elemental composition determination; enables differentiation of structural isomers. lcms.czresearchgate.net |

| Stable Isotope Labeled Internal Standards (SIL-IS) | Precise and accurate quantification of (R)-hydroxynefazodone. | Corrects for matrix effects and variability in sample preparation, leading to high precision. veeprho.comnih.gov |

| High-Throughput Platforms | Rapid analysis of large numbers of preclinical samples. | Automation and fast chromatography reduce analysis time significantly. nih.govwuxiapptec.com |

| Metabolite Profiling Strategies | Comprehensive identification of all relevant metabolites in biological matrices. | Utilizes LC-HRMS, radiolabeling, and in vitro systems to map metabolic pathways. researchgate.netnih.gov |

Mechanistic Toxicological Assessment of R Hydroxynefazodone in Preclinical Models

Investigation of Reactive Metabolite Formation and Bioactivation Pathways

The bioactivation of nefazodone (B1678010), the parent drug of (R)-Hydroxynefazodone, has been a focal point of research to understand the mechanisms underlying its associated hepatotoxicity. This process involves the metabolic conversion of the compound into chemically reactive species that can interact with cellular macromolecules.

Identification of Electrophilic Intermediates Derived from (R)-Hydroxynefazodone (e.g., Quinone Imine, Benzoquinone)

The metabolic activation of nefazodone, which leads to the formation of its hydroxylated metabolite, p-hydroxynefazodone, is a critical first step in the generation of toxic electrophilic intermediates. Subsequent two-electron oxidation of p-hydroxynefazodone results in the formation of a reactive quinone-imine species. nih.gov This bioactivation pathway occurs on the 3-chlorophenylpiperazine ring of the molecule. nih.gov

Another significant reactive metabolite identified is 2-chloro-1,4-benzoquinone (B1222853). nih.gov This species is a byproduct of the N-dearylation of nefazodone. nih.gov The formation of these reactive quinones and quinone imines is a key concern as they are highly reactive and can lead to various forms of toxicity, including cytotoxicity and immunotoxicity. nih.gov These electrophilic intermediates are Michael acceptors, meaning they can readily react with nucleophilic groups on cellular proteins and DNA, potentially causing cellular damage. nih.gov

Characterization of Covalent Adduct Formation with Macromolecules in In Vitro Systems

The formation of covalent adducts between reactive metabolites and cellular macromolecules is a well-established mechanism of drug-induced toxicity. mdpi.com In the case of nefazodone and its metabolites, the generated electrophilic intermediates, such as the quinone-imine and 2-chloro-1,4-benzoquinone, can form covalent bonds with proteins. nih.govmdpi.com

In vitro studies using trapping agents like glutathione (B108866) have been instrumental in identifying these reactive species. When nefazodone is incubated with human liver microsomes in the presence of glutathione, conjugates are formed, indicating the presence of a reactive intermediate. nih.gov Specifically, a hydroquinone-sulfydryl adduct of 2-chloro-1,4-benzoquinone has been identified, confirming its formation during nefazodone metabolism. nih.gov The formation of these adducts suggests that reactive metabolites of nefazodone are capable of covalently modifying cellular components, which is a potential cause of the observed hepatotoxicity. nih.govmdpi.com The formation of such adducts can lead to the creation of neoantigens, which may trigger an immune response. mdpi.com

| Reactive Metabolite | Precursor | Key Feature | Method of Detection |

| Quinone-imine | p-Hydroxynefazodone | Electrophilic intermediate formed by two-electron oxidation. nih.gov | Trapping with sulfydryl nucleophiles in human liver microsomes. nih.gov |

| 2-chloro-1,4-benzoquinone | Nefazodone | Byproduct of N-dearylation. nih.gov | Trapping with glutathione to form a hydroquinone-sulfydryl adduct. nih.gov |

Application of In Vitro Cellular and Subcellular Models for Mechanistic Toxicology

To investigate the mechanisms of (R)-Hydroxynefazodone toxicity, various in vitro models are employed. These systems allow for the controlled study of metabolic pathways and cellular responses to the compound and its metabolites.

Human Liver Microsomes and Recombinant Cytochrome P450 Systems for Metabolic Activation Studies

Human liver microsomes are a standard tool for studying the metabolism of drugs and the formation of reactive metabolites. nih.govnih.govnih.gov They contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many xenobiotics. mdpi.com Studies with human liver microsomes have demonstrated that the metabolism of nefazodone to its primary active metabolite, hydroxynefazodone (B1247664), is mainly catalyzed by the CYP3A4 enzyme. mdpi.comnih.gov

Furthermore, these microsomal systems have been essential in identifying the bioactivation of nefazodone to its reactive quinone-imine intermediate. nih.gov By incubating nefazodone with human liver microsomes and sulfydryl nucleophiles, researchers have been able to trap and identify the resulting adducts. nih.gov Recombinant cytochrome P450 systems, which express a single CYP isoform, are also utilized to pinpoint the specific enzymes responsible for particular metabolic steps. nih.gov For instance, recombinant P450 3A4 has been shown to be capable of bioactivating nefazodone. nih.gov

Primary Hepatocyte Cultures and Other Relevant Cell Lines in Toxicological Research

Primary human hepatocytes are considered a gold standard in vitro model for toxicological studies as they closely mimic the metabolic functions of the liver in vivo. nih.govfrontiersin.org These cells are used to assess the potential for drug-induced liver injury by examining various endpoints, including the formation of reactive metabolites and subsequent cellular damage. mdpi.comuni-duesseldorf.de Cultures of primary hepatocytes are a key part of preclinical pharmaco-toxicological testing. nih.gov

While primary hepatocytes are highly valuable, their use can be limited by factors such as availability and the tendency to lose their specific functions over time in culture. frontiersin.orgnih.gov Therefore, other relevant cell lines are also employed in toxicological research to complement the findings from primary hepatocyte studies. These models are crucial for understanding the complex cellular and molecular mechanisms that can lead to drug-induced liver injury, such as oxidative stress, mitochondrial dysfunction, and the formation of protein adducts. mdpi.com

Stereoselective Mechanisms of Enzyme Inactivation and Potential for Drug-Drug Interactions (DDI)

The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, including its potential for enzyme inhibition and drug-drug interactions. conicet.gov.armdpi.com

Nefazodone has been shown to be a time- and concentration-dependent inactivator of CYP3A4 activity. nih.gov This mechanism-based inactivation (MBI) occurs when a reactive metabolite, formed during the catalytic cycle, covalently binds to the enzyme, leading to its irreversible inhibition. nih.govnih.gov The reactive quinone-imine and/or 2-chloro-1,4-benzoquinone intermediates derived from nefazodone are implicated in this covalent modification and inactivation of CYP3A4. nih.gov

The inactivation of CYP3A4 by nefazodone and its metabolites is a significant concern for drug-drug interactions (DDIs). nih.govbiomolther.org Since CYP3A4 is responsible for the metabolism of a large number of drugs, its inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially causing adverse effects. nih.govbiomolther.org The stereoselective metabolism of drugs is an important factor in these interactions, as one enantiomer may be a more potent inhibitor or be metabolized differently than the other. conicet.gov.armdpi.com While specific data on the stereoselective inactivation of CYP3A4 by (R)-Hydroxynefazodone is not detailed in the provided context, the known role of its parent compound, nefazodone, as a CYP3A4 inactivator highlights the potential for clinically significant DDIs. nih.govnih.gov

| Enzyme | Interaction | Mechanism | Implication |

| CYP3A4 | Inactivation | Time- and concentration-dependent inactivation by reactive metabolites (quinone-imine, 2-chloro-1,4-benzoquinone). nih.gov | Potential for significant drug-drug interactions with other CYP3A4 substrates. nih.govbiomolther.org |

Pharmacogenomic and Computational Approaches in R Hydroxynefazodone Research

Genetic Polymorphisms Influencing (R)-Hydroxynefazodone Metabolism and Fate

The metabolism of nefazodone (B1678010) and its metabolites is a complex process primarily orchestrated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Genetic variations within the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism, affecting the plasma concentrations of both the parent drug and its active metabolites like (R)-hydroxynefazodone. bioline.org.br

Role of Cytochrome P450 Genetic Variants (e.g., CYP3A4, CYP2D6)

The biotransformation of nefazodone is predominantly handled by specific CYP isoenzymes. Research using human liver microsomes and heterologously expressed enzymes has identified CYP3A4 as the principal enzyme responsible for the metabolism of nefazodone to its major active metabolite, hydroxynefazodone (B1247664) (OH-NEF). nih.govuspharmacist.com Furthermore, CYP3A4 also plays a key role in the subsequent metabolism of hydroxynefazodone itself. nih.gov

While CYP3A4 is central to the formation and clearance of hydroxynefazodone, another important enzyme, CYP2D6, is involved in the metabolic pathway of other nefazodone metabolites, such as m-chlorophenylpiperazine (m-CPP). upol.czageb.be Nefazodone has also been noted to be a weak inhibitor of CYP2D6, an effect likely attributable to the m-CPP metabolite. uspharmacist.com

Both CYP3A4 and CYP2D6 are known for their high degree of genetic polymorphism. heraldopenaccess.usoatext.com These variations, or alleles, can result in enzymes with normal, decreased, increased, or no function. wikipedia.org This genetic variability categorizes individuals into distinct metabolizer phenotypes:

Poor Metabolizers (PMs): Possess two non-functional alleles, leading to significantly reduced or absent enzyme activity. bioline.org.br

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity. bioline.org.brwikipedia.org

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles, representing normal enzyme activity. wikipedia.org

Ultrarapid Metabolizers (UMs): Carry multiple copies of a functional gene, leading to greater-than-normal enzyme activity. wikipedia.orgnih.gov

Table 1: Key Cytochrome P450 Enzymes in Nefazodone Metabolism and the Influence of Genetic Variants

| Enzyme | Substrate in Nefazodone Pathway | Known Genetic Variants | Impact of Variants on Phenotype |

|---|---|---|---|

| CYP3A4 | Nefazodone, Hydroxynefazodone nih.gov | Numerous, including CYP3A4*1G nih.gov | Alters enzyme activity, potentially affecting the rate of (R)-hydroxynefazodone formation and clearance. |

| CYP2D6 | m-chlorophenylpiperazine (m-CPP) ageb.becambridge.org | Highly polymorphic, with over 75 known alleles bioline.org.br | Creates poor, intermediate, extensive, and ultrarapid metabolizer phenotypes, affecting m-CPP clearance. wikipedia.org |

Implications of Polymorphisms on (R)-Hydroxynefazodone Metabolic Clearance in Preclinical Systems

The impact of genetic polymorphisms on drug clearance is often first studied in preclinical systems, such as human liver microsomes. nih.gov These in vitro models allow for the investigation of metabolic pathways without the complexities of a whole organism. For (R)-hydroxynefazodone, its nature as a chiral molecule means that its interaction with metabolizing enzymes is stereoselective. The three-dimensional arrangement of its atoms dictates how it fits into the enzyme's active site.

Studies on other chiral antidepressants have demonstrated that CYP enzymes can metabolize enantiomers at different rates. mdpi.com For example, the metabolism of venlafaxine (B1195380) by CYP2D6 is stereoselective. mdpi.comresearchgate.net It is therefore highly probable that the metabolism of nefazodone's enantiomers and their hydroxylated metabolites by CYP3A4 is also a stereoselective process.

Table 2: Hypothetical Impact of CYP3A4 Phenotype on (R)-Hydroxynefazodone Clearance in a Preclinical System

| CYP3A4 Metabolizer Phenotype | Expected Enzyme Activity | Predicted Impact on (R)-Hydroxynefazodone Metabolic Clearance |

|---|---|---|

| Poor Metabolizer (PM) | Very low to none | Significantly decreased clearance, leading to higher exposure. |

| Intermediate Metabolizer (IM) | Decreased | Moderately decreased clearance. |

| Extensive (Normal) Metabolizer (EM) | Normal | Baseline clearance rate. |

| Ultrarapid Metabolizer (UM) | Increased | Increased clearance, leading to lower exposure. |

In Silico Modeling for Stereoselective Metabolism and Pharmacodynamics

Computational, or in silico, modeling has become an indispensable tool in modern drug research, offering predictive power that can guide and refine laboratory experiments. cam.ac.uknih.gov For a chiral compound like (R)-hydroxynefazodone, these methods are particularly valuable for exploring the stereoselective interactions that govern its metabolism and biological activity.

Molecular Docking and Dynamics Simulations for Enzyme-Enantiomer Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as (R)-hydroxynefazodone) when bound to the active site of a second molecule (a receptor, such as the CYP3A4 enzyme). jscimedcentral.comresearchgate.net This method evaluates the geometric and energetic fit of the ligand within the enzyme's binding pocket. For (R)-hydroxynefazodone, docking simulations can generate a three-dimensional model of its interaction with CYP3A4, highlighting key amino acid residues involved in its binding. dntb.gov.ua

Building on this static picture, molecular dynamics (MD) simulations introduce the element of time, modeling the constant motion and conformational flexibility of the enzyme-ligand complex. frontiersin.orgfrontiersin.org An MD simulation can reveal how the (R)- and (S)-enantiomers of hydroxynefazodone behave differently within the CYP3A4 active site. It can uncover subtle differences in binding stability, the duration of critical interactions, and the precise orientation required for the metabolic reaction to occur. These simulations can provide a molecular-level explanation for the stereoselective metabolism observed in preclinical experiments. nih.gov

Predictive Cheminformatics Models for Reactive Metabolite Screening of Chiral Compounds

A significant concern in drug development is the metabolic activation of a compound into a chemically reactive metabolite, which can lead to toxicity. nih.govnih.gov The parent drug, nefazodone, is known to undergo bioactivation by CYP3A4 to form a reactive quinone-imine species. upol.czliverpool.ac.uk This raises the question of whether its metabolites, including (R)-hydroxynefazodone, share this liability.

Predictive cheminformatics models are designed to screen chemical structures for features that are known to be associated with metabolic bioactivation. acs.orgnumberanalytics.com These models use algorithms and rule-based systems to identify "structural alerts" or "toxicophores"—sub-structures with the potential to be converted into reactive electrophiles. acs.org By applying these predictive models to the specific chiral structure of (R)-hydroxynefazodone, researchers can assess its potential to form reactive metabolites. This in silico screening allows for an early-stage risk assessment, guiding further experimental investigation and potentially informing the design of safer analogues that avoid such metabolic fates. cam.ac.uknih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for (R)-Hydroxynefazodone

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of a compound with its biological activity (QSAR) or its physicochemical properties (QSPR). nih.govresearchgate.netmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that capture various aspects of a molecule's structure.

For (R)-hydroxynefazodone, a hypothetical QSAR study could be developed to predict its binding affinity to its pharmacological targets, such as serotonin (B10506) receptors. This would involve building a model that links descriptors of its 3D structure to experimentally measured binding data. A QSPR study, on the other hand, could aim to predict a key property like its metabolic clearance rate or its solubility. researchgate.net By developing separate models for the (R)- and (S)-enantiomers, QSAR/QSPR can quantify the structural features responsible for their different biological activities and properties, offering valuable insights for the optimization of future chiral drug candidates. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies of (R)-Hydroxynefazodone

| Descriptor Category | Example Descriptors | Information Captured |

|---|---|---|

| Constitutional (2D) | Molecular Weight, Number of H-bond donors/acceptors | Basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape based on the 2D graph. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | The 3D size and shape of the molecule. |

| Electronic (3D) | Partial charges, Dipole moment | Distribution of electrons within the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability and chemical reactivity. |

Future Directions and Preclinical Research Gaps for R Hydroxynefazodone

Comprehensive Elucidation of Stereoselective Pharmacological Profiles and Targets in Advanced Preclinical Models

A significant gap in the current understanding of nefazodone's pharmacology is the detailed, stereoselective characterization of its active metabolites. Hydroxynefazodone (B1247664), a major active metabolite, shares a pharmacological profile similar to the parent compound. fda.gov However, the specific activities of the (R)- and (S)-enantiomers have not been fully delineated. Future research should prioritize a comprehensive assessment of the binding affinities and functional activities of (R)-Hydroxynefazodone at a wide range of CNS targets.

This research should extend beyond primary targets to include a broader array of receptors and transporters to identify any unique pharmacological properties of this specific enantiomer. Given that enzymes and receptors in biological systems can recognize enantiomers as distinct molecular entities, this can lead to different pharmacological responses. researchgate.net

Table 1: Comparative Receptor Binding Profiles (Ki, nM)

| Compound | 5-HT2A | 5-HT1A | α1-Adrenergic | SERT | NET | DAT |

| Nefazodone (B1678010) | Potent Antagonist | High Affinity | High Affinity | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor |

| (R)-Hydroxynefazodone | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |

| (S)-Hydroxynefazodone | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |

This table highlights the need for specific binding affinity data for the individual enantiomers of hydroxynefazodone, as current data often refers to the racemic mixture or the parent compound.

Furthermore, the investigation of (R)-Hydroxynefazodone should be conducted in advanced preclinical models that offer greater translational relevance. While simple behavioral tests like the forced swim test and tail suspension test are widely used to screen for antidepressant activity, more sophisticated models are needed. herbmedpharmacol.comnih.gov The chronic unpredictable mild stress (CUMS) model, for instance, is considered one of the most valid animal models for simulating human depressive states as it exposes animals to a variety of unpredictable stressors, leading to behavioral and physiological changes that mimic depression. researchgate.netherbmedpharmacol.com Utilizing such models would allow for a more nuanced understanding of the potential antidepressant or anxiolytic effects of (R)-Hydroxynefazodone.

Identification and Characterization of Novel, Minor Stereoselective Metabolites of Nefazodone and (R)-Hydroxynefazodone

Nefazodone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites, including hydroxynefazodone, triazoledione (B1667160), and m-chlorophenylpiperazine (mCPP). fda.govnih.govnih.gov While these major metabolites have been identified, there is a lack of research into the potential formation of other minor, stereoselective metabolites of both nefazodone and its primary metabolite, (R)-Hydroxynefazodone.

Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize these potential minor metabolites in biological samples from preclinical models. nih.gov Once identified, these novel metabolites should undergo the same rigorous pharmacological profiling as described in the previous section to determine their potential contribution to the effects of nefazodone.

Integration of Multi-Omics Data in Preclinical Research for Systems-Level Understanding of (R)-Hydroxynefazodone Bioactivity

To achieve a holistic understanding of the biological effects of (R)-Hydroxynefazodone, future preclinical research should incorporate multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.

By applying these technologies to preclinical models treated with (R)-Hydroxynefazodone, researchers can:

Identify novel drug targets: Transcriptomic and proteomic analyses can reveal changes in gene and protein expression in key brain regions, pointing to previously unknown molecular targets of (R)-Hydroxynefazodone.

Elucidate mechanisms of action: By observing the downstream effects on various molecular pathways, a more complete understanding of how (R)-Hydroxynefazodone exerts its pharmacological effects can be achieved.

Discover potential biomarkers: Metabolomic studies can identify changes in the levels of endogenous metabolites that may serve as biomarkers for treatment response or target engagement.

This systems-level approach moves beyond the traditional "one drug, one target" paradigm and provides a more comprehensive and clinically relevant understanding of a compound's bioactivity. The integration of multi-omics data will be crucial in fully elucidating the pharmacological role of (R)-Hydroxynefazodone and its potential as a therapeutic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.